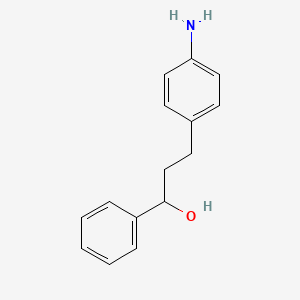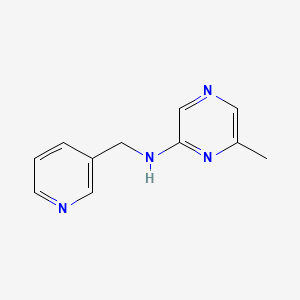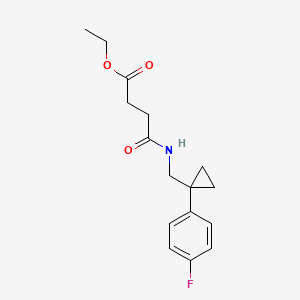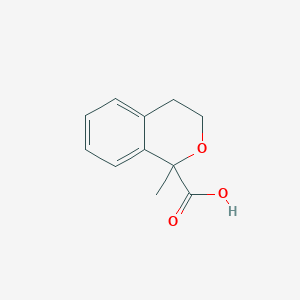
3-(4-Aminophenyl)-1-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the precise arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and any catalysts that might affect these reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique
Antitumor Activity
Research on related tertiary aminoalkanol hydrochlorides has explored their potential for antitumor activity. A study by Isakhanyan et al. (2016) synthesized various tertiary aminoalkanols, aiming to find compounds with significant antitumor properties. These compounds were derived through aminomethylation processes and subsequent reactions with Grignard reagents, resulting in hydrochlorides that showed promising antitumor activity in vitro. This research indicates the potential of compounds similar to 3-(4-Aminophenyl)-1-phenylpropan-1-ol in cancer treatment, showcasing their value in synthesizing biologically active compounds with therapeutic applications (Isakhanyan et al., 2016).
Immunosuppressive Effects
Another field of study involves the immunosuppressive effects of structurally related compounds. Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols, evaluating their effects on lymphocyte activity and rat skin allografts. These compounds showed significant immunosuppressive activity, highlighting their potential as drugs for organ transplantation. This suggests that 3-(4-Aminophenyl)-1-phenylpropan-1-ol and its derivatives could be explored for their immunosuppressive properties, contributing to advances in immunotherapy and transplantation medicine (Kiuchi et al., 2000).
Membrane Stabilizing Properties
In vitro studies have also examined the membrane stabilizing properties of compounds related to 3-(4-Aminophenyl)-1-phenylpropan-1-ol. Malakyan et al. (2010) investigated the effects of similar hydrochlorides on erythrocyte oxidative stress models, finding pronounced anti-hemolytic effects. Although these compounds did not exhibit significant antioxidant activity, their ability to stabilize cell membranes suggests potential applications in treating conditions associated with oxidative stress and membrane instability (Malakyan et al., 2010).
Uterine Relaxant Activity
Viswanathan and Chaudhari (2006) synthesized novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides, evaluating their uterine relaxant activity. These compounds showed potent activity in vitro and significantly delayed labor in pregnant rats, indicating their potential as therapeutic agents for managing preterm labor. This research opens avenues for utilizing compounds like 3-(4-Aminophenyl)-1-phenylpropan-1-ol in developing new medications for obstetric care (Viswanathan & Chaudhari, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-aminophenyl)-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15,17H,8,11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGFAPZFIPZNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1-phenylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2669131.png)
![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2669132.png)
![2-(4-chlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2669133.png)
![N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester](/img/structure/B2669134.png)

![N-[(4-Chlorophenyl)-(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2669138.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)carbamothioyl]-1,2-oxazole-4-carboxamide](/img/structure/B2669141.png)

![3-{3-[(1,3-Benzodioxol-5-ylamino)sulfonyl]-4-methylphenyl}acrylic acid](/img/structure/B2669147.png)
![5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2669148.png)



![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(2-thienylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2669153.png)